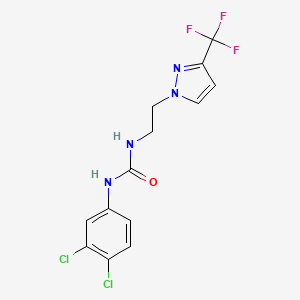
1-(3,4-dichlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dichlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C13H11Cl2F3N4O and its molecular weight is 367.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,4-Dichlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The compound has a complex structure characterized by a urea moiety linked to a pyrazole ring, which is known for its diverse biological activities. The molecular formula is C13H12Cl2F3N5O, and it exhibits significant hydrophobic characteristics due to the presence of the trifluoromethyl group and dichlorophenyl substituents.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂Cl₂F₃N₅O |
| Molecular Weight | 360.17 g/mol |
| LogP | 2.886 |
| Melting Point | Not Available |
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds, including those similar to this compound, exhibit significant antibacterial activity. For instance, compounds with similar structures have shown low minimum inhibitory concentrations (MICs) against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . In particular, studies have reported MIC values as low as 0.78−3.125μg/mL for trifluoromethyl-substituted derivatives .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding its interaction with human carbonic anhydrase (hCA). Pyrazolyl-ureas have been identified as effective inhibitors of hCA II, which plays a crucial role in physiological processes such as pH regulation and fluid secretion . The binding affinity and selectivity of these compounds are influenced by their structural features, with modifications leading to enhanced potency.
Study on Antibacterial Activity
A study focused on the antibacterial effects of various pyrazole derivatives demonstrated that those containing halogen substituents exhibited stronger activity against Gram-positive bacteria. The presence of trifluoromethyl groups was critical for enhancing antimicrobial efficacy . For example:
- Compound A : MIC = 0.78μg/mL
- Compound B : MIC = 1.5μg/mL
These findings suggest that the incorporation of specific functional groups can significantly impact the biological activity of pyrazole-based compounds.
In Vivo Studies
In vivo studies have shown that pyrazole derivatives can modulate inflammatory responses in animal models. For instance, a derivative similar to this compound demonstrated a reduction in pro-inflammatory cytokines in LPS-stimulated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2F3N4O/c14-9-2-1-8(7-10(9)15)20-12(23)19-4-6-22-5-3-11(21-22)13(16,17)18/h1-3,5,7H,4,6H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEJYIUWUURFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCN2C=CC(=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














